Cas no 851969-78-3 (5-(4-benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)

5-(4-benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol structure
851969-78-3 structure
Product Name:5-(4-benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
CAS No:851969-78-3
MF:C27H32N4O4S
MW:508.632385253906
CID:6278539
PubChem ID:3636448
Update Time:2025-07-09

5-(4-benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Chemical and Physical Properties

Names and Identifiers

    • 5-(4-benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
    • 5-[(4-benzylpiperidin-1-yl)-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
    • AKOS024589829
    • 851969-78-3
    • 5-[(4-benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
    • 5-((4-benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
    • F0631-0368
    • Inchi: 1S/C27H32N4O4S/c1-17-28-27-31(29-17)26(32)25(36-27)23(20-15-21(33-2)24(35-4)22(16-20)34-3)30-12-10-19(11-13-30)14-18-8-6-5-7-9-18/h5-9,15-16,19,23,32H,10-14H2,1-4H3
    • InChI Key: UXSHYCMISHWBQT-UHFFFAOYSA-N
    • SMILES: S1C2=NC(C)=NN2C(=C1C(C1C=C(C(=C(C=1)OC)OC)OC)N1CCC(CC2C=CC=CC=2)CC1)O

Computed Properties

  • Exact Mass: 508.21442669g/mol
  • Monoisotopic Mass: 508.21442669g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 8
  • Complexity: 679
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 110Ų

5-(4-benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Pricemore >>

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Additional information on 5-(4-benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol

Comprehensive Overview of 5-(4-benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol (CAS No. 851969-78-3)

The compound 5-(4-benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol (CAS No. 851969-78-3) is a structurally complex molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the class of triazolothiazole derivatives, which are known for their diverse pharmacological activities. The presence of multiple functional groups, including a benzylpiperidine moiety and a trimethoxyphenyl group, contributes to its unique chemical and biological properties.

One of the most frequently searched questions regarding this compound is its potential biological activity and therapeutic applications. Researchers have explored its role as a potential kinase inhibitor, which could make it a candidate for treating various diseases, including cancer and inflammatory disorders. The triazolothiazole core is particularly interesting due to its ability to interact with multiple biological targets, making it a versatile scaffold in drug design.

The synthesis of 5-(4-benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol involves a series of well-documented chemical reactions, including condensation and cyclization steps. The benzylpiperidine moiety is often introduced through a nucleophilic substitution reaction, while the trimethoxyphenyl group is typically added via a Friedel-Crafts acylation. These synthetic routes are of great interest to chemists and researchers looking to develop analogs with improved bioavailability and potency.

In terms of physicochemical properties, this compound exhibits moderate solubility in organic solvents, which is a critical factor for its formulation and delivery. The presence of the hydroxyl group at the 6-position of the triazolothiazole ring enhances its hydrogen-bonding capacity, potentially improving its interaction with biological targets. These properties are often discussed in forums and research papers, as they are essential for understanding the compound's drug-likeness.

The market demand for 5-(4-benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol has been steadily increasing, particularly in the pharmaceutical and biotechnology sectors. Companies specializing in custom synthesis and contract research often list this compound in their catalogs, highlighting its potential as a research tool or lead compound. The growing interest in targeted therapies and precision medicine has further fueled the demand for such specialized molecules.

Another hot topic related to this compound is its potential role in neurodegenerative diseases. Preliminary studies suggest that the benzylpiperidine moiety may confer neuroprotective effects, making it a subject of interest for researchers studying Alzheimer's and Parkinson's diseases. This aligns with the broader trend of exploring multi-target directed ligands (MTDLs) for complex diseases, a topic frequently searched in academic and pharmaceutical circles.

From a regulatory perspective, 5-(4-benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol is not classified as a controlled substance, which facilitates its use in research and development. However, researchers must adhere to good laboratory practices (GLP) and intellectual property guidelines when working with this compound. These aspects are crucial for ensuring compliance and avoiding legal issues, topics that are increasingly relevant in the scientific community.

In conclusion, 5-(4-benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol (CAS No. 851969-78-3) represents a promising compound with diverse applications in medicinal chemistry and drug discovery. Its unique structural features, combined with its potential biological activities, make it a valuable subject for ongoing research. As the scientific community continues to explore its full potential, this compound is likely to remain a focal point in discussions about innovative therapeutics and chemical biology.

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